- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)
94103-36-3 structure
Product Name:2',4',6',4-tetramethoxychalcone
Numero CAS:94103-36-3
MF:C19H20O5
MW:328.359106063843
CID:1998710
PubChem ID:5378566
Update Time:2025-09-26
2',4',6',4-tetramethoxychalcone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- Inchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- Chiave InChI: JQNMAEHFTQBROH-JXMROGBWSA-N
- Sorrisi: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 328.13107373g/mol
- Massa monoisotopica: 328.13107373g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 7
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 54Ų
2',4',6',4-tetramethoxychalcone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 10mg |
$290 | 2023-09-19 | |
| TargetMol Chemicals | TN7069-1 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 1,297 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-2 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 2mg |
¥ 1,951 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-25 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 7,897 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-50 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 50mg |
¥ 11,847 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Riferimento
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
Riferimento
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
Riferimento
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
Riferimento
- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Riferimento
- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
Riferimento
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Anti-invasive compounds, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220
2',4',6',4-tetramethoxychalcone Raw materials
- trans-p-Methoxycinnamaldehyde
- 2',4',6'-Trimethoxyacetophenone
- 1,3,5-Trimethoxybenzene
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
94103-36-3 (2',4',6',4-tetramethoxychalcone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso